1-Methyl-4-[(4-methylbenzene-1-sulfonyl)methylidene]-1,4-dihydropyridine
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Overview
Description
1-Methyl-4-[(4-methylbenzene-1-sulfonyl)methylidene]-1,4-dihydropyridine is an organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a dihydropyridine ring substituted with a methyl group and a sulfonylmethylidene group attached to a methylbenzene ring
Preparation Methods
The synthesis of 1-Methyl-4-[(4-methylbenzene-1-sulfonyl)methylidene]-1,4-dihydropyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the sulfonylmethylidene group: This step involves the reaction of the dihydropyridine intermediate with a sulfonyl chloride derivative, such as 4-methylbenzene-1-sulfonyl chloride, under basic conditions to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-Methyl-4-[(4-methylbenzene-1-sulfonyl)methylidene]-1,4-dihydropyridine undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The sulfonylmethylidene group can be reduced to a sulfonylmethyl group using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the methylbenzene ring, allowing for further functionalization.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens for substitution reactions. Major products formed from these reactions include pyridine derivatives, reduced sulfonyl compounds, and substituted aromatic compounds.
Scientific Research Applications
1-Methyl-4-[(4-methylbenzene-1-sulfonyl)methylidene]-1,4-dihydropyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its role as a calcium channel blocker.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[(4-methylbenzene-1-sulfonyl)methylidene]-1,4-dihydropyridine involves its interaction with molecular targets such as calcium channels. The compound binds to the calcium channels, inhibiting the influx of calcium ions into cells. This leads to a decrease in intracellular calcium levels, which can result in vasodilation and reduced blood pressure. The pathways involved include the modulation of calcium signaling and the regulation of vascular smooth muscle contraction.
Comparison with Similar Compounds
1-Methyl-4-[(4-methylbenzene-1-sulfonyl)methylidene]-1,4-dihydropyridine can be compared with other dihydropyridine derivatives, such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
Nicardipine: A dihydropyridine derivative with potent vasodilatory effects.
Properties
CAS No. |
188903-71-1 |
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Molecular Formula |
C14H15NO2S |
Molecular Weight |
261.34 g/mol |
IUPAC Name |
1-methyl-4-[(4-methylphenyl)sulfonylmethylidene]pyridine |
InChI |
InChI=1S/C14H15NO2S/c1-12-3-5-14(6-4-12)18(16,17)11-13-7-9-15(2)10-8-13/h3-11H,1-2H3 |
InChI Key |
LPWIEZKLHISHCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C=C2C=CN(C=C2)C |
Origin of Product |
United States |
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